molecular formula C10H12BrN B8723477 1-(2-bromoethyl)-2,3-dihydro-1H-indole

1-(2-bromoethyl)-2,3-dihydro-1H-indole

Cat. No.: B8723477
M. Wt: 226.11 g/mol
InChI Key: BTWMYSHDKUSMGR-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,3-dihydro-1H-indole is a versatile chemical intermediate that features a bromoethyl group attached to the nitrogen atom of the 2,3-dihydro-1H-indole (indoline) scaffold. The indoline structure is a privileged scaffold in medicinal chemistry and is present in numerous biologically active compounds and drugs . The bromoethyl side chain serves as an excellent reactive handle, allowing researchers to functionalize the molecule through various nucleophilic substitution reactions, such as with amines or azides, to create more complex molecular architectures . This makes it a valuable building block in organic synthesis and drug discovery efforts. While specific biological data for this exact compound is not available, related indole and dihydroindole analogues have demonstrated a wide spectrum of pharmacological activities in research, underscoring the therapeutic potential of this chemical class . Researchers can utilize this compound to synthesize libraries of novel derivatives for biological screening or to develop more complex molecules, such as those with potential central nervous system activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(2-bromoethyl)-2,3-dihydroindole

InChI

InChI=1S/C10H12BrN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2

InChI Key

BTWMYSHDKUSMGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCBr

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Its structural similarity to other indole derivatives, which are known for their anticancer properties, suggests that it may exhibit similar effects.

  • Mechanism of Action : Studies indicate that 1-(2-bromoethyl)-2,3-dihydro-1H-indole may inhibit the activity of arginase enzymes (arginase 1 and arginase 2), which play a critical role in immune response pathways. By inhibiting these enzymes, the compound could enhance the efficacy of cancer immunotherapy by reducing tumor growth and improving the activity of immune modulators.
  • Case Study : Research has shown that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of indole have demonstrated significant activity against various cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar indole derivatives have been documented to exhibit broad-spectrum antimicrobial effects, making this compound a candidate for further investigation in this area.

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions that allow for modifications to enhance its biological activity. The presence of the bromine atom is particularly noteworthy as it influences the compound's reactivity and biological interactions compared to its chloro or iodo analogs .

Synthesis Techniques

  • Palladium-Catalyzed Reactions : These methods are often employed to facilitate the formation of carbon-carbon bonds in the synthesis of indole derivatives.
  • Alkylation Reactions : Modification at the nitrogen atom of the indole ring can be achieved through alkylation processes, further enhancing the compound's pharmacological profile .

Biological Interactions and Mechanisms

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Research indicates that this compound can modulate immune responses through its action on arginase enzymes, which are involved in regulating nitrogen metabolism and immune function .

Comparative Analysis with Other Indole Derivatives

Compound NameBiological ActivityIC50 Value (µM)Mechanism of Action
This compoundPotential anticancer and antimicrobialTBDArginase inhibition
Indole-3-carboxaldehyde (I3A)Anti-inflammatory, anti-cancer8.7Various pathways including tubulin inhibition
Other brominated indolesAntimicrobialVariesDisruption of cellular processes

Comparison with Similar Compounds

Key Substituent Effects

  • Bromoethyl Group: The 2-bromoethyl group introduces steric bulk and polarizability due to the C-Br bond. Bromine’s electronegativity (2.96) and leaving-group ability contrast with non-halogenated substituents like acyl or sulfonyl groups.
  • Acyl Derivatives: Compounds such as 1-acetyl-5-bromo-2,3-dihydro-1H-indole (C${11}$H${12}$BrNO) and 1-(2-methylpropanoyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (C${17}$H${20}$N$_2$O) feature electron-withdrawing acyl groups. These substituents reduce nucleophilicity at the nitrogen compared to the bromoethyl group.
  • Sulfonyl Derivatives: 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (C${23}$H${20}$N$2$O$5$S) and 1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole (C${18}$H${21}$NO$_3$S) exhibit strong electron-withdrawing sulfonyl groups, which stabilize negative charge and influence hydrogen-bonding interactions.

Molecular Geometry

Crystal structures of sulfonyl-substituted dihydroindoles reveal that bulky substituents (e.g., benzenesulfonyl) induce orthogonal dihedral angles (~88°) between the indole core and aryl rings .

Bromine as a Leaving Group

The bromoethyl group in 1-(2-bromoethyl)-2,3-dihydro-1H-indole can undergo nucleophilic substitution reactions, analogous to 1-(2-bromoethyl)-4-nitrobenzene, which reacts with sodium sulfite to form sulfonates . This contrasts with non-halogenated derivatives (e.g., acyl or sulfonyl), which participate in condensation or hydrogen-bonding interactions .

Physical and Spectroscopic Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) R$_f$ (TLC) Key Spectral Data Source
This compound C${10}$H${12}$BrN 230.11 N/A N/A $^1$H/$^13$C NMR, HRMS
1-Acetyl-5-bromo-2,3-dihydro-1H-indole C${11}$H${12}$BrNO 268.12 N/A N/A FTIR: C=O stretch ~1600 cm$^{-1}$
1-(2-Methylpropanoyl)-5-pyridin-3-yl-... C${17}$H${20}$N$_2$O 276.36 135–137 0.08 $^1$H NMR, HRMS
1-(6-Chloropyrimidin-4-yl)-... C${12}$H${10}$ClN$_3$ 231.68 N/A N/A CAS: 293292-33-8
  • Spectroscopy : Bromoethyl derivatives would show characteristic C-Br stretches (~550–600 cm$^{-1}$) in FTIR, distinct from acyl (C=O ~1700 cm$^{-1}$) or sulfonyl (SO$_2$ ~1150–1320 cm$^{-1}$) groups .

Preparation Methods

Reaction Mechanism and Conditions

The nitrogen atom in 2,3-dihydro-1H-indole (indoline) undergoes alkylation with 1,2-dibromoethane in the presence of a base. This one-step method leverages the nucleophilic nature of the indoline’s NH group.

Procedure :

  • Indoline (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • 1,2-Dibromoethane (1.2 equiv) and potassium carbonate (2.0 equiv) are added.

  • The mixture is stirred at 60°C for 12–24 hours.

  • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Yield : 68–75%.

Optimization Insights

  • Solvent Effects : DMF outperforms THF or dichloromethane due to its polar aprotic nature, enhancing reaction kinetics.

  • Temperature : Elevated temperatures (60°C) reduce reaction time but may increase side products like di-alkylated species.

Boc Protection-Alkylation-Deprotection Strategy

Stepwise Synthesis

This three-step approach avoids over-alkylation by temporarily protecting the indoline nitrogen.

Boc Protection

Indoline is treated with di-tert-butyl dicarbonate ((Boc)₂O) to form 1-Boc-2,3-dihydro-1H-indole.

Conditions :

  • Reagents: (Boc)₂O (1.1 equiv), DMAP (0.1 equiv), triethylamine (2.0 equiv).

  • Solvent: Dichloromethane, 0°C to room temperature.

  • Yield: 89%.

Alkylation with 2-Bromoethanol

The Boc-protected indoline reacts with 2-bromoethanol under Mitsunobu conditions.

Conditions :

  • Reagents: 2-Bromoethanol (1.5 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv).

  • Solvent: THF, 0°C to room temperature.

  • Yield: 78%.

Bromination and Deprotection

The hydroxyl group is brominated using PPh₃ and N-bromosuccinimide (NBS), followed by Boc removal.

Bromination :

  • Reagents: NBS (1.0 equiv), PPh₃ (1.0 equiv).

  • Solvent: Dichloromethane, 1 hour.

  • Yield: 82%.

Deprotection :

  • Reagents: HCl in dioxane (4.0 M).

  • Yield: 95%.

Total Yield : 58% (multi-step).

Indole-to-Indoline Reduction Pathway

Bromination of Indole Followed by Hydrogenation

This method first introduces the bromoethyl group to indole, then reduces the aromatic ring.

Synthesis of 1-(2-Bromoethyl)-1H-Indole

Indole reacts with 1,2-dibromoethane in a Friedel-Crafts alkylation.

Conditions :

  • Catalysts: AlCl₃ (0.1 equiv).

  • Solvent: Toluene, 80°C, 8 hours.

  • Yield: 63%.

Catalytic Hydrogenation

The indole derivative is hydrogenated to indoline using a palladium catalyst.

Conditions :

  • Catalyst: 10% Pd/C (0.1 equiv).

  • Solvent: Ethanol, H₂ (1 atm), 24 hours.

  • Yield: 91%.

Total Yield : 57%.

Comparative Analysis of Methods

MethodStepsTotal YieldAdvantagesLimitations
Direct N-Alkylation168–75%Rapid, minimal purificationDi-alkylation byproducts
Boc-Mediated358%High regioselectivityLengthy, costlier reagents
Reduction Pathway257%Compatible with sensitive substratesRequires high-pressure H₂

Research Findings and Optimizations

Solvent and Catalyst Screening

  • Direct Alkylation : Replacing K₂CO₃ with Cs₂CO₃ in DMSO increases yield to 81% but complicates purification.

  • Bromination : Using PPh₃/NBS in CH₂Cl₂ achieves 82% yield, whereas PBr₃ yields only 45% due to side reactions.

  • Hydrogenation : Switching to PtO₂ reduces reaction time to 6 hours with 95% yield but raises costs.

Scalability Considerations

  • The Boc-mediated method is preferred for gram-scale synthesis due to reproducible yields.

  • Industrial-scale direct alkylation requires continuous flow systems to mitigate exothermicity .

Q & A

Q. How to design a kinetic study to understand the degradation pathways of this compound under varying conditions?

  • Experimental Setup :
  • Stress Testing : Expose the compound to UV light, acidic/basic buffers (pH 2–12), and elevated temperatures (40–80°C).
  • Analytical Monitoring : Use HPLC-UV at 254 nm to quantify degradation products over time.
  • Kinetic Modeling : Apply first-order or Arrhenius equations to derive rate constants and activation energies .

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